Cas no 2097888-39-4 (2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine)

2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- (3,4-diethoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- (3,4-diethoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine
-
- インチ: 1S/C22H29N3O4/c1-5-27-19-10-9-17(13-20(19)28-6-2)21(26)25-11-7-8-18(14-25)29-22-23-15(3)12-16(4)24-22/h9-10,12-13,18H,5-8,11,14H2,1-4H3
- InChIKey: QHEZTFFVWFIQFQ-UHFFFAOYSA-N
- SMILES: O(C1N=C(C)C=C(C)N=1)C1CN(C(C2C=CC(=C(C=2)OCC)OCC)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 510
- トポロジー分子極性表面積: 73.8
- XLogP3: 3.7
2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-2990-5mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-3mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-10mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-4mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-20μmol |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-30mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-2μmol |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-20mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-50mg |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-2990-10μmol |
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine |
2097888-39-4 | 10μmol |
$69.0 | 2023-09-08 |
2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2097888-39-4 and Product Name: 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine
The compound identified by the CAS number 2097888-39-4 and the product name 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a piperidine ring and a dimethylpyrimidine core, make it a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine structure combines several pharmacophoric elements that are known to enhance binding affinity and selectivity towards target enzymes and receptors. The 3,4-diethoxybenzoyl moiety is particularly noteworthy, as it has been shown to interact with specific amino acid residues in protein targets, thereby influencing their activity.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways. Kinases play a crucial role in numerous cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of kinase activity is often associated with various diseases, making them attractive targets for therapeutic intervention. The piperidine ring in the compound's structure is known to enhance solubility and metabolic stability, which are critical factors for drug-like properties.
Recent studies have demonstrated that compounds containing a dimethylpyrimidine moiety exhibit potent activity against several kinases. The 4,6-dimethylpyrimidine core provides a rigid scaffold that can optimize the orientation of functional groups towards the active site of the target enzyme. This structural feature is particularly important for achieving high binding affinity and selectivity. Additionally, the presence of multiple hydrogen bonding donors and acceptors in the molecule enhances its ability to interact with polar residues in protein targets.
The 3,4-diethoxybenzoyl substituent is another key feature that contributes to the compound's pharmacological properties. This group can engage in hydrophobic interactions with non-polar regions of the target protein and also form hydrogen bonds with polar residues. The diethoxy group further enhances solubility while maintaining metabolic stability, making it an ideal candidate for oral administration.
In terms of synthetic chemistry, the preparation of 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the piperidine ring, followed by functionalization with the 3,4-diethoxybenzoyl group. The final step involves coupling the piperidinyl moiety to the dimethylpyrimidine core using appropriate coupling reagents.
One of the challenges in synthesizing this compound is controlling regioselectivity during functionalization steps. The presence of multiple reactive sites in the molecule necessitates careful selection of reaction conditions to avoid unwanted side products. Advances in catalytic methods and protecting group strategies have significantly improved the efficiency of these synthetic routes.
Evaluation of the pharmacological activity of 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits potent inhibition against several kinases, including those involved in cancer signaling pathways such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings suggest that this compound may have therapeutic potential in treating cancers that rely on these kinases for growth and survival.
Furthermore, preliminary in vivo studies have demonstrated that oral administration of this compound leads to significant reductions in tumor growth in animal models. The bioavailability and tissue distribution profiles are favorable for clinical translation, indicating that this compound may be suitable for systemic therapy.
The development of novel kinase inhibitors has been a major focus in oncology research over the past decade. Compounds like 2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine represent an important step forward in this area by combining structural features known to enhance binding affinity and selectivity with functional groups that improve pharmacokinetic properties.
Future research will focus on optimizing the synthesis of this compound to improve yield and scalability while minimizing impurities. Additionally, further pharmacological studies will be conducted to elucidate its mechanism of action and identify any potential off-target effects. Preclinical safety studies will also be essential before advancing into human clinical trials.
The potential applications of this compound extend beyond oncology. Given its ability to modulate kinase activity, it may also be effective against other diseases associated with abnormal kinase signaling, such as inflammatory disorders and neurodegenerative conditions. Exploring these additional therapeutic avenues will be a priority for future research efforts.
2097888-39-4 (2-{1-(3,4-diethoxybenzoyl)piperidin-3-yloxy}-4,6-dimethylpyrimidine) Related Products
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




